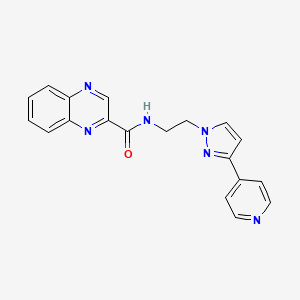

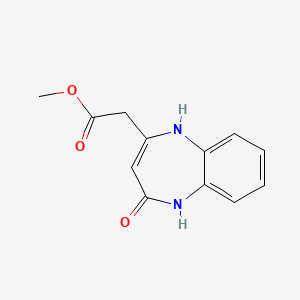

![molecular formula C20H24N4 B2491095 2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896850-50-3](/img/structure/B2491095.png)

2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with various heterocyclic amines, leading to a diverse range of pyrazolo[1,5-a]pyrimidine compounds. These synthetic pathways typically yield compounds with significant structural diversity and complexity, allowing for the exploration of their various chemical and physical properties (Abdelhamid & Gomha, 2013).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, which forms the core structure. The substitution at various positions of this core structure with different functional groups leads to a wide range of compounds with unique properties. The molecular structure is often elucidated using techniques such as elemental analysis, spectral data, and X-ray diffraction analysis, providing insights into the compound's geometry, bond lengths, angles, and overall three-dimensional arrangement (Li et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including cyclocondensation, functionalization, and substitution reactions, allowing for the synthesis of a broad range of derivatives. These reactions are crucial for modifying the compound's chemical properties and enhancing its potential applications in different fields. The reactivity of these compounds is significantly influenced by the nature of the substituents and the reaction conditions (Gad-Elkareem et al., 2007).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are directly related to their molecular structure and substitution patterns. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. Advanced characterization techniques provide detailed insights into these physical properties (Portilla et al., 2006).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, including their reactivity, stability, and interaction with other molecules, are critical for their potential applications in medicinal chemistry and material science. Studies on these compounds have highlighted their ability to participate in a wide range of chemical reactions, offering the possibility to tailor their properties for specific uses (Abdelriheem et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to "2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine," involves multicomponent reactions that offer a cost-effective approach for generating a diverse array of derivatives. These compounds are characterized using techniques such as IR, UV, 1H-NMR, and 13C-NMR, indicating their potential for further biological activity and pharmacological studies (Ajani et al., 2019).

Biological Activities and Pharmacological Potential

Pyrazolo[1,5-a]pyrimidine compounds have been identified as potential candidates for various pharmacological applications. For instance, certain derivatives have demonstrated significant anti-inflammatory properties without ulcerogenic activity, suggesting their potential as safer nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983). Moreover, novel pyrazolopyrimidine derivatives have shown anticancer and anti-5-lipoxygenase activities, highlighting their relevance in cancer therapy and inflammation management (Rahmouni et al., 2016). Additionally, pyrazolo[1,5-a]pyrimidines have been explored as inhibitors of Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Sutherland et al., 2022).

Antimicrobial and Antifungal Applications

Some pyrazolo[1,5-a]pyrimidine derivatives have exhibited antimicrobial and antifungal activities, offering insights into their potential as novel antimicrobial agents. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi, suggesting a broad spectrum of antimicrobial activity that could address the challenge of antibiotic resistance (Beyzaei et al., 2017).

Eigenschaften

IUPAC Name |

2-methyl-3-phenyl-5-propyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-3-9-17-14-18(23-12-7-8-13-23)24-20(21-17)19(15(2)22-24)16-10-5-4-6-11-16/h4-6,10-11,14H,3,7-9,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJIKSKVVSLNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2491013.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)

![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)

![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2491025.png)

![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2491029.png)